molecular formula C18H19NO3 B15075283 2-((2,6-Diethylanilino)carbonyl)benzoic acid CAS No. 57169-25-2

2-((2,6-Diethylanilino)carbonyl)benzoic acid

Katalognummer: B15075283
CAS-Nummer: 57169-25-2
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: GIKOGWWQLRWZLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2,6-Diethylanilino)carbonyl)benzoic acid is an organic compound with the molecular formula C18H19NO3 and a molecular weight of 297.357 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a diethylanilino group through a carbonyl linkage. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Diethylanilino)carbonyl)benzoic acid typically involves the reaction of 2,6-diethylaniline with phthalic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or phosphoric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation, crystallization, and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2,6-Diethylanilino)carbonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-((2,6-Diethylanilino)carbonyl)benzoic acid is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-((2,6-Diethylanilino)carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((2,6-Diethylanilino)carbonyl)benzoic acid is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and interactions are required .

Eigenschaften

CAS-Nummer

57169-25-2

Molekularformel

C18H19NO3

Molekulargewicht

297.3 g/mol

IUPAC-Name

2-[(2,6-diethylphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C18H19NO3/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18(21)22/h5-11H,3-4H2,1-2H3,(H,19,20)(H,21,22)

InChI-Schlüssel

GIKOGWWQLRWZLB-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.